3-amino-N-[2-(methylthio)ethyl]-4-oxo-3,4-dihydroquinazoline-2-carboxamide
Overview
Description
3-amino-N-[2-(methylthio)ethyl]-4-oxo-3,4-dihydroquinazoline-2-carboxamide is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[2-(methylthio)ethyl]-4-oxo-3,4-dihydroquinazoline-2-carboxamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under reflux conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.
Attachment of the Methylthioethyl Group: This step involves the alkylation of the quinazoline core with 2-(methylthio)ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-[2-(methylthio)ethyl]-4-oxo-3,4-dihydroquinazoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methylthioethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted quinazolines with various functional groups.
Scientific Research Applications
3-amino-N-[2-(methylthio)ethyl]-4-oxo-3,4-dihydroquinazoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-amino-N-[2-(methylthio)ethyl]-4-oxo-3,4-dihydroquinazoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
4-aminoquinazoline: Known for its anticancer properties.
2-methylthioquinazoline: Investigated for its antimicrobial activity.
3-amino-4-oxoquinazoline: Explored for its anti-inflammatory effects.
Uniqueness
3-amino-N-[2-(methylthio)ethyl]-4-oxo-3,4-dihydroquinazoline-2-carboxamide is unique due to the presence of both the amino and methylthioethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-amino-N-(2-methylsulfanylethyl)-4-oxoquinazoline-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-19-7-6-14-11(17)10-15-9-5-3-2-4-8(9)12(18)16(10)13/h2-5H,6-7,13H2,1H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKUQBDDZIRVGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNC(=O)C1=NC2=CC=CC=C2C(=O)N1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342603 | |
Record name | 3-amino-N-[2-(methylthio)ethyl]-4-oxo-3,4-dihydroquinazoline-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647825-34-1 | |
Record name | 3-amino-N-[2-(methylthio)ethyl]-4-oxo-3,4-dihydroquinazoline-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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